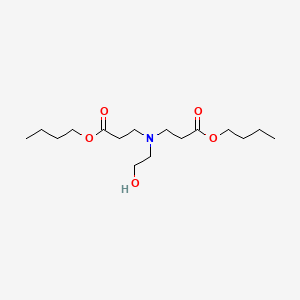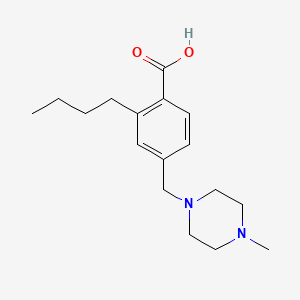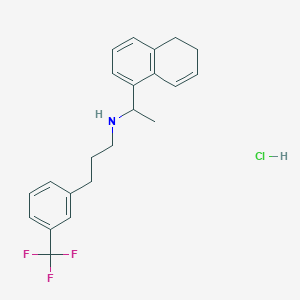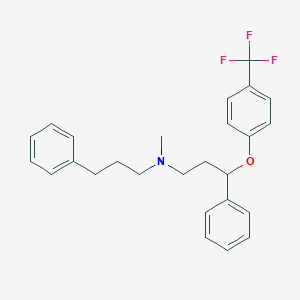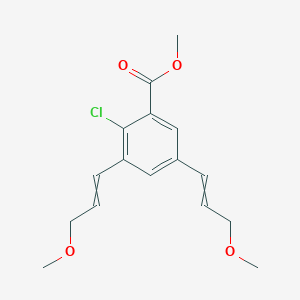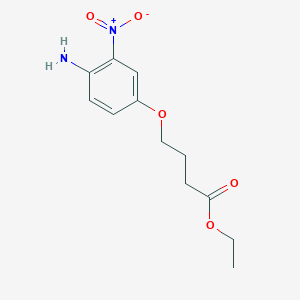
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H16N2O5 It is a derivative of butanoic acid and contains both amino and nitro functional groups attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-amino-3-nitrophenoxy)butanoate typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol. This intermediate is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often include solvents like dimethylformamide and temperatures around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4-(4-amino-3-aminophenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-amino-3-nitrophenoxy)butanoic acid.
Applications De Recherche Scientifique
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-amino-3-nitrophenoxy)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenoxy ring provides a stable scaffold for these functional groups, allowing for specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-nitrophenoxy)butanoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-(4-amino-3-methoxyphenoxy)butanoate: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.
Ethyl 4-(4-amino-3-chlorophenoxy)butanoate: Contains a chloro group, which can participate in different substitution reactions compared to the nitro group.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O5 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
ethyl 4-(4-amino-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C12H16N2O5/c1-2-18-12(15)4-3-7-19-9-5-6-10(13)11(8-9)14(16)17/h5-6,8H,2-4,7,13H2,1H3 |
Clé InChI |
UBPYVWAZKJGXHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


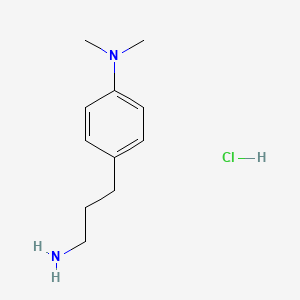
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
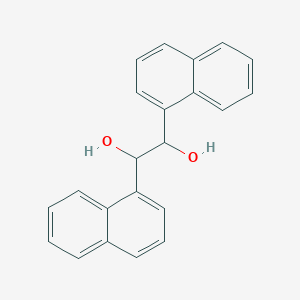
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
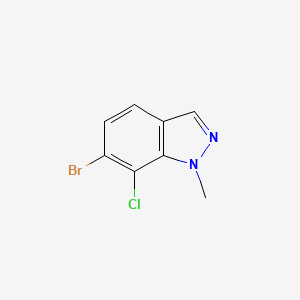
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

